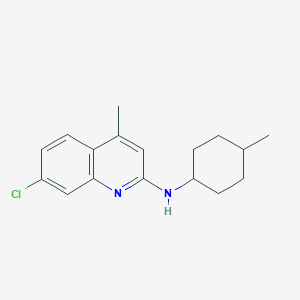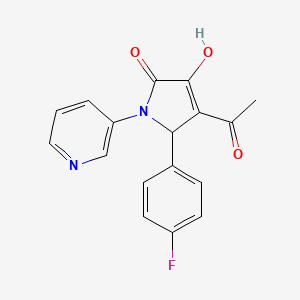
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine is a chemical compound that belongs to the class of quinoline derivatives. It is commonly referred to as TAK-659 and has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In
Wirkmechanismus
The mechanism of action of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves the inhibition of BTK, ITK, and TEC kinase. BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the development and progression of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). ITK is involved in the activation of T-cells, which play a crucial role in the development and progression of autoimmune disorders. TEC kinase is involved in the activation of B-cells and plays a crucial role in the development and progression of various B-cell malignancies. Therefore, the inhibition of these kinases by 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine can potentially lead to the treatment of these diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine have been extensively studied. It has been found to be a potent inhibitor of BTK, ITK, and TEC kinase, which leads to the inhibition of B-cell receptor signaling and T-cell activation. This, in turn, leads to the inhibition of the proliferation and survival of cancer cells and the suppression of the immune response in autoimmune disorders. Additionally, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been found to have good oral bioavailability and pharmacokinetic properties, which make it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine in lab experiments include its potent inhibitory activity against BTK, ITK, and TEC kinase, its good oral bioavailability, and pharmacokinetic properties. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other kinases, which can lead to unwanted side effects. Additionally, its high potency may make it difficult to determine the optimal dose for therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine. One potential direction is the evaluation of its therapeutic efficacy in combination with other drugs. For example, it has been found to have synergistic effects with other BTK inhibitors in the treatment of CLL. Another potential direction is the evaluation of its therapeutic efficacy in the treatment of other diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to determine the optimal dose and dosing schedule for therapeutic efficacy and to evaluate its long-term safety and toxicity. Overall, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine shows great promise as a potential therapeutic agent for the treatment of various diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine involves a multi-step process that starts with the reaction of 4-chloro-7-hydroxyquinoline with 4-methylcyclohexanone in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the desired product. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play a crucial role in the development and progression of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, 7-chloro-4-methyl-N-(4-methylcyclohexyl)-2-quinolinamine has been evaluated for its potential therapeutic efficacy in the treatment of these diseases.
Eigenschaften
IUPAC Name |
7-chloro-4-methyl-N-(4-methylcyclohexyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-11-3-6-14(7-4-11)19-17-9-12(2)15-8-5-13(18)10-16(15)20-17/h5,8-11,14H,3-4,6-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYNWNQTRWUZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5170351.png)
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide](/img/structure/B5170360.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5170366.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-1,2-phenylene diacetate](/img/structure/B5170373.png)
![4-({4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5170381.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5170387.png)
![1-(2-furoyl)-4-[(7-{[4-(3-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B5170395.png)

![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B5170417.png)